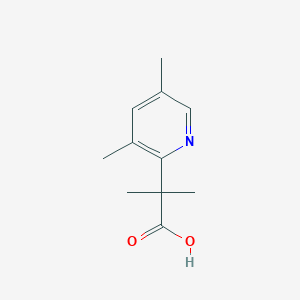![molecular formula C13H19N3O4S B13320796 N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that includes an aminomethyl group attached to a cyclohexyl ring, a nitro group, and a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide typically involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the aminomethyl group, and the attachment of the nitrobenzene sulfonamide moiety. Common synthetic routes may involve:
Cyclohexyl Ring Formation: Starting from cyclohexanone, the cyclohexyl ring can be formed through hydrogenation.
Aminomethyl Group Introduction: The aminomethyl group can be introduced via reductive amination using formaldehyde and ammonia.
Attachment of Nitrobenzene Sulfonamide: The final step involves the sulfonation of nitrobenzene followed by coupling with the aminomethylcyclohexyl intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine and sulfonic acid derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity and signaling pathways.
Altering Cellular Processes: Affecting cellular processes such as apoptosis and cell proliferation.
Comparación Con Compuestos Similares
N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide can be compared with similar compounds such as:
N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide hydrochloride: Similar structure but different functional groups.
N-[2-(Aminomethyl)cyclohexyl]-4-[(4H-1,2,4-triazol-3-ylsulfonyl)methyl]benzamide dihydrochloride: Contains a triazole ring instead of a nitro group.
2-(4-(Aminomethyl)piperidin-1-yl)-N-(3-cyclohexyl-4-oxo-2,4-dihydroindeno[1,2-c]pyrazol-5-yl)acetamide: Different ring structure and functional groups.
Propiedades
Fórmula molecular |
C13H19N3O4S |
|---|---|
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
N-[2-(aminomethyl)cyclohexyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H19N3O4S/c14-9-10-3-1-2-4-13(10)15-21(19,20)12-7-5-11(6-8-12)16(17)18/h5-8,10,13,15H,1-4,9,14H2 |
Clave InChI |
WFFJGHNMYSICLI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CN)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(But-3-YN-1-YL)amino]pyrazine-2-carboxylic acid](/img/structure/B13320723.png)
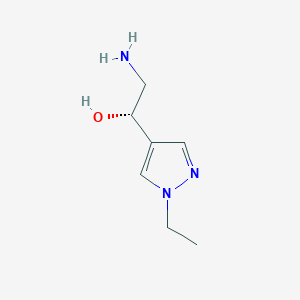
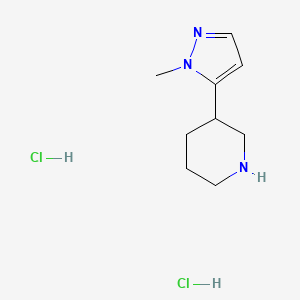
![1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B13320737.png)
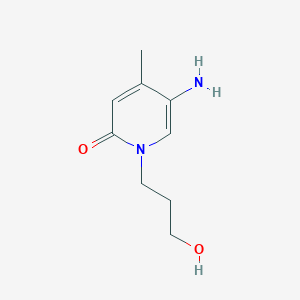
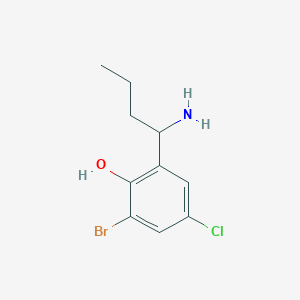
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)

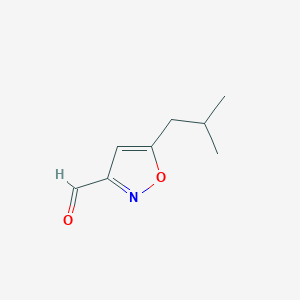
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)

